molecular formula C16H20N2O2 B2869535 N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide CAS No. 1386683-61-9

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide

货号 B2869535
CAS 编号: 1386683-61-9
分子量: 272.348
InChI 键: YSAVSCKEHABXSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in the central nervous system, and its inhibition can lead to therapeutic effects for various neurological disorders. CPP-115 has shown promising results in preclinical studies for the treatment of epilepsy, addiction, and other neurological conditions.

作用机制

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects for various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This can result in anticonvulsant, anxiolytic, and sedative effects, among others. Additionally, this compound has been shown to modulate dopamine signaling in the brain, which may contribute to its potential therapeutic effects for addiction.

实验室实验的优点和局限性

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in various neurological disorders. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies, indicating its potential for further development as a therapeutic agent.
However, there are also limitations to the use of this compound in laboratory experiments. Its potency and selectivity may make it difficult to study the effects of other enzymes or neurotransmitters that may be involved in the pathophysiology of neurological disorders. Additionally, the optimal dosing and administration of this compound for therapeutic use in humans is still unknown, which may limit its potential clinical applications.

未来方向

There are several potential future directions for research on N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide. One area of interest is the development of this compound as a therapeutic agent for epilepsy and other neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound for the treatment of refractory epilepsy.
Another area of interest is the potential use of this compound as a tool for studying the role of GABA in addiction and other neurological disorders. Preclinical studies have shown promising results in animal models of addiction, indicating that this compound may have potential therapeutic applications in this area.
Overall, this compound is a promising candidate for further research and development as a therapeutic agent for various neurological disorders. Its potent and selective inhibition of GABA transaminase, favorable safety profile, and potential for modulating dopamine signaling make it a valuable tool for studying the role of GABA in the brain and its potential therapeutic applications.

合成方法

The synthesis of N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide involves the reaction of 3-methoxybenzylamine with 2-cyanomethylcyclopentanone in the presence of sodium hydride and acetonitrile. The resulting intermediate is then reacted with N-methylpiperazine and trifluoroacetic acid to yield this compound. The synthesis process has been optimized to improve yield and purity, making this compound a viable candidate for further research and development.

科学研究应用

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. Preclinical studies have shown that this compound has anticonvulsant effects in animal models of epilepsy, making it a promising candidate for the treatment of this condition. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential use in the treatment of substance abuse disorders.

属性

IUPAC Name

N-(cyanomethyl)-1-(3-methoxyphenyl)-N-methylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-18(11-10-17)15(19)16(8-3-4-9-16)13-6-5-7-14(12-13)20-2/h5-7,12H,3-4,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAVSCKEHABXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1(CCCC1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。